Indirubin-3'-monoxime-5-sulphonic acid
Overview
Description
Indirubin-3’-monoxime-5-sulphonic acid is a potent, reversible, and selective inhibitor of cyclin-dependent kinases 1 and 5 (CDK1 and CDK5) as well as glycogen synthase kinase-3β (GSK-3β).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indirubin-3’-monoxime-5-sulphonic acid typically involves the modification of indirubin, a naturally occurring bisindole isomer of indigoThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of indirubin-3’-monoxime-5-sulphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: Indirubin-3’-monoxime-5-sulphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired modification, but they generally involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions include derivatives of indirubin-3’-monoxime-5-sulphonic acid with enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Indirubin-3’-monoxime-5-sulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3β
Biology: The compound is employed in cell biology research to investigate cell cycle regulation and signal transduction pathways
Medicine: Indirubin-3’-monoxime-5-sulphonic acid has shown potential as an anticancer agent due to its ability to inhibit key kinases involved in cancer cell proliferation
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Indirubin-3’-monoxime-5-sulphonic acid exerts its effects by competitively inhibiting the ATP-binding sites of CDK1, CDK5, and GSK-3β. This inhibition prevents the phosphorylation of target proteins, leading to the disruption of cell cycle progression and signal transduction pathways. The compound’s molecular targets include key regulatory proteins involved in cell division and metabolism .
Comparison with Similar Compounds
- Indirubin
- Indirubin-3’-monoxime
- Indirubin-5-sulphonic acid
Comparison: Indirubin-3’-monoxime-5-sulphonic acid is unique due to the presence of both the monoxime and sulphonic acid groups, which enhance its solubility and biological activity compared to its analogs. The compound’s selective inhibition of CDK1, CDK5, and GSK-3β distinguishes it from other indirubin derivatives, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVPFDMEVQJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440573 | |
Record name | CHEMBL440411 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331467-05-1 | |
Record name | CHEMBL440411 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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